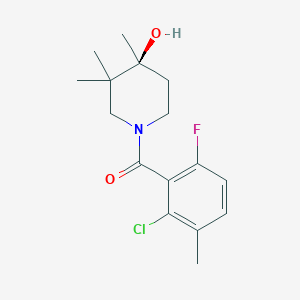![molecular formula C14H16BrN3S B5569230 1-[(4-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5569230.png)
1-[(4-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis The synthesis of 1-[(4-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine and its derivatives involves complex chemical reactions aimed at exploring structure-activity relationships (SAR) for various pharmacological targets. For instance, the synthesis of novel 4-amido, 4-carbamoyl, and 4-carboxamido derivatives to investigate farnesyl protein transferase inhibitors highlights the intricate process of modifying the molecule to enhance its pharmacokinetics and in vitro FPT inhibition activity (Mallams et al., 1998).
Molecular Structure Analysis Molecular structure analysis of such compounds often includes NMR, IR, and Mass Spectroscopy to confirm the structural identity and purity of the synthesized compounds. For example, piperazine-based derivatives exhibit significant conformational preferences that influence their biological activity, as seen in the synthesis and structure-activity relationships of piperazine antagonists (Carceller et al., 1993).
Chemical Reactions and Properties The chemical properties of 1-[(4-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine derivatives are crucial for their biological activity. This includes their ability to undergo various chemical reactions, such as amide formation, N-oxidation, and replacement of pyridylacetyl moiety, which can significantly alter their pharmacological profile (Mallams et al., 1998).
Physical Properties Analysis The physical properties, including solubility, melting point, and crystalline structure, are essential for the drug formulation process. For example, the chair conformation of the piperazine ring and the half-chair conformation of the tetrahydropyridine ring in some derivatives influence their intermolecular interactions and, consequently, their pharmacological properties (Niu et al., 2011).
Chemical Properties Analysis The chemical properties, such as reactivity with biological targets, stability under physiological conditions, and the ability to cross biological barriers, are determined by the functional groups present in the molecule and their spatial arrangement. The investigation into the synthesis and pharmacological effects of various derivatives highlights the importance of the chemical structure in determining the molecule's interaction with biological systems (Ashimori et al., 1991).
Scientific Research Applications
Novel Diamino Derivatives as Adenosine A2a Receptor Antagonists
Piperazine derivatives, including those related to "1-[(4-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine," have been identified as potent and selective adenosine A2a receptor antagonists. Such compounds exhibit oral activity in rodent models of Parkinson's disease, suggesting their potential therapeutic applications in treating neurological disorders (C. Vu et al., 2004).
Piperazine-Based Dicationic Bronsted Acidic Ionic Salt
A new piperazine-based dicationic Bronsted acidic ionic salt has been developed and characterized. It has shown efficiency as a reusable catalyst for the synthesis of various chemical compounds, indicating its utility in organic synthesis and potentially in drug development processes (Shila Darvishzad et al., 2019).
Synthesis and Docking Studies
Synthesis and docking studies of derivatives, including "1-[(4-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine," highlight their significance in medicinal chemistry. Such studies provide insights into the compound's potential interactions with biological targets, contributing to the development of new pharmaceuticals (V. Balaraju et al., 2019).
Antifungal Activity of Novel Compounds
The novel amalgamation of piperazines with other heterocycles has been reported, showing moderate to good antifungal activity. This underscores the potential of such compounds in developing new antifungal agents, addressing the need for more effective treatments against fungal infections (Sunil N Darandale et al., 2013).
Piperazines for Peptide Carboxyl Group Derivatization
Piperazine-based derivatives have been utilized for the derivatization of carboxyl groups on peptides, enhancing their detection and analysis via mass spectrometry. This application is critical for proteomics research, facilitating the identification and quantification of peptides in biological samples (X. Qiao et al., 2011).
properties
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3S/c15-12-9-13(19-11-12)10-17-5-7-18(8-6-17)14-3-1-2-4-16-14/h1-4,9,11H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZDHVDYRPXYQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CS2)Br)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone](/img/structure/B5569157.png)

![2-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B5569175.png)

![methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5569195.png)

![7-(2,5-dimethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5569204.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5569209.png)
![1-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-2-piperazinone](/img/structure/B5569213.png)

![2-phenyl-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5569222.png)
![methyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5569232.png)
![8-[(5-methyl-2-furyl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569243.png)